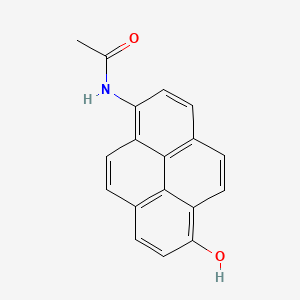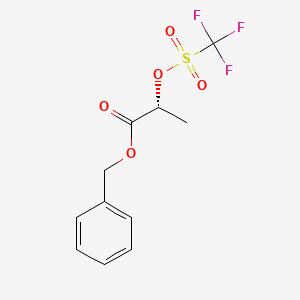
(R)-benzyl alpha-trifluoromethanesulphonyloxy propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate is a chiral compound that features a trifluoromethylsulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate typically involves the esterification of ®-2-(Trifluoromethylsulfonyloxy)propionic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethylsulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are typically employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving nucleophilic substitution and hydrolysis reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl ®-2-(Trifluoromethylsulfonyloxy)propionate: Similar structure but with an ethyl ester group instead of a benzyl ester group.
Methyl ®-2-(Trifluoromethylsulfonyloxy)propionate: Similar structure but with a methyl ester group instead of a benzyl ester group.
Uniqueness
®-Benzyl 2-(Trifluoromethylsulfonyloxy)propionate is unique due to its benzyl ester group, which can influence its reactivity and interaction with biological targets. The benzyl group can provide additional steric hindrance and electronic effects, potentially enhancing the compound’s selectivity and potency in various applications .
Properties
Molecular Formula |
C11H11F3O5S |
|---|---|
Molecular Weight |
312.26 g/mol |
IUPAC Name |
benzyl (2R)-2-(trifluoromethylsulfonyloxy)propanoate |
InChI |
InChI=1S/C11H11F3O5S/c1-8(19-20(16,17)11(12,13)14)10(15)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
InChI Key |
OCZJJSVVVXDQQC-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)OCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)

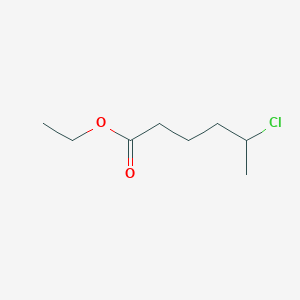
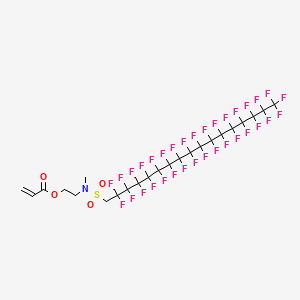

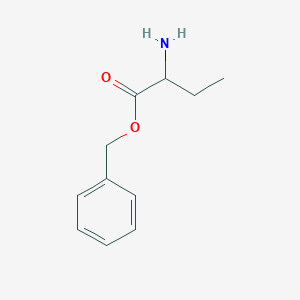
![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)
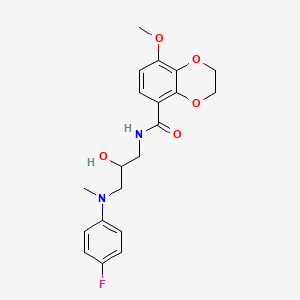
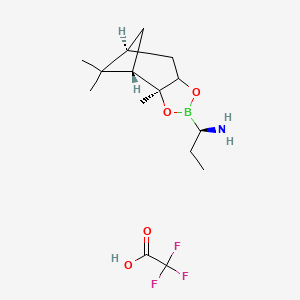
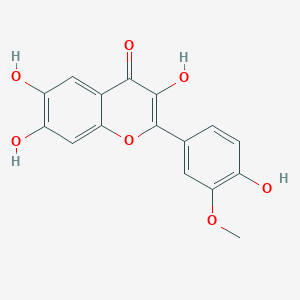
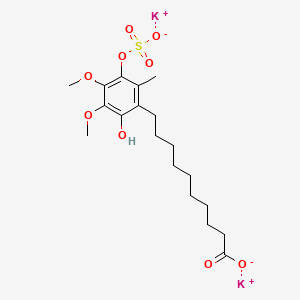

![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
